molecular formula C17H19ClN2O3 B3931021 N-1-adamantyl-4-chloro-3-nitrobenzamide

N-1-adamantyl-4-chloro-3-nitrobenzamide

Cat. No.: B3931021
M. Wt: 334.8 g/mol
InChI Key: FZXSKGMYZSIGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-4-chloro-3-nitrobenzamide is a synthetic small molecule that incorporates a rigid, lipophilic adamantane moiety, making it a compound of significant interest in medicinal chemistry and drug discovery. The structural motif of adamantane is frequently employed to enhance the pharmacokinetic properties of drug candidates, notably by increasing lipophilicity and metabolic stability . This compound serves as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules. Its potential research applications are anchored in the established biological activity of adamantyl-containing compounds. For instance, adamantane-based molecules have demonstrated potent inhibitory activity against butyrylcholinesterase (BChE), a target implicated in the progression of neurodegenerative disorders, suggesting a potential pathway for the development of new neuroprotective agents . Furthermore, recent research into ferroptosis—an iron-dependent form of regulated cell death—has identified adamantyl-containing compounds as promising radical-trapping antioxidants. These inhibitors can protect cell membranes from lipid peroxidation, and their structural optimization is being explored for the treatment of ferroptosis-driven diseases, including acute organ injury and neurodegenerative conditions . The chloro and nitro substituents on the benzamide ring provide handles for further synthetic modification, allowing researchers to fine-tune electronic properties, reactivity, and steric profile. This versatility makes this compound a versatile building block for constructing diverse chemical libraries aimed at probing biological mechanisms and identifying new therapeutic leads.

Properties

IUPAC Name

N-(1-adamantyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-2-1-13(6-15(14)20(22)23)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXSKGMYZSIGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural features of N-1-adamantyl-4-chloro-3-nitrobenzamide and related compounds:

Compound Name Molecular Formula Substituents (Benzamide Ring) Amide Nitrogen Group Molecular Weight (g/mol) Key Features
This compound* C₁₇H₁₈ClN₃O₃ 4-Cl, 3-NO₂ 1-Adamantyl ~347.8 High lipophilicity, steric bulk
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide C₁₅H₁₂ClN₃O₄ 4-Cl, 3-NO₂ 3-Acetamidophenyl 333.73 Polar acetamide group, hydrogen bonding potential
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 4-NO₂ 3-Chlorophenethyl 308.73 Flexible phenethyl chain, nitro group
N-(1-Adamantyl)-4-nitrobenzamide C₁₇H₂₀N₂O₃ 4-NO₂ 1-Adamantyl 300.35 Adamantyl bulk, nitro electronic effects
N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide C₁₉H₂₄N₂O₃ 4-NO₂, 3-CH₃ 1-Adamantylmethyl 328.41 Methyl substitution, enhanced hydrophobicity

*Inferred molecular formula and weight based on structural analogy.

Key Observations:

Adamantyl vs. Aromatic Substitutions : The adamantyl group in the target compound and introduces significant steric bulk compared to acetamidophenyl or phenethyl groups. This may reduce solubility but improve membrane permeability.

Substituent Positions: The 4-Cl and 3-NO₂ arrangement in the target compound and creates distinct electronic effects.

Functional Group Diversity : The acetamido group in adds hydrogen-bonding capacity, whereas the phenethyl chain in offers conformational flexibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-1-adamantyl-4-chloro-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology : The compound can be synthesized via amidation between 4-chloro-3-nitrobenzoic acid and 1-adamantylamine. A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF is recommended. Reaction temperature should be maintained at 0–5°C during acid chloride formation to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for adamantyl protons (δ ~1.6–2.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). The nitro group may cause deshielding in adjacent carbons .
  • X-ray crystallography : Use SHELX or ORTEP-3 for structure refinement. The adamantyl group’s rigidity aids in resolving torsional ambiguities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 300.35 g/mol). Fragmentation patterns should align with nitro and chloro substituents .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The nitro group may hydrolyze under alkaline conditions; store in inert atmospheres (argon) at –20°C. UV-Vis spectroscopy tracks degradation products (λmax ~300 nm for nitrobenzamide derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to identify electrophilic centers. The nitro group at C3 directs nucleophilic attack to C4 (chloro-substituted position) due to resonance effects .
  • MD simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) .

Q. What strategies resolve contradictions in crystallographic data when the adamantyl group induces disorder in the lattice?

  • Methodology :

  • Twinning analysis : Use SHELXL’s TWIN command to model rotational disorder in the adamantyl moiety. High-resolution data (<1.0 Å) improves refinement .
  • Dynamic occupancy refinement : Adjust occupancy factors for disordered atoms while maintaining reasonable thermal parameters (Ueq < 0.1 Ų) .

Q. How does the adamantyl moiety affect the compound’s pharmacokinetic properties in biological studies?

  • Methodology :

  • LogP determination : Use shake-flask method (octanol/water) to assess lipophilicity. Adamantyl increases LogP (predicted ~3.5), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat). Adamantyl’s steric bulk may slow cytochrome P450-mediated oxidation compared to non-bulky analogs .

Q. What experimental approaches validate contradictory bioactivity results between in vitro and in vivo models?

  • Methodology :

  • Dose-response normalization : Adjust for differences in bioavailability using pharmacokinetic modeling (e.g., NONMEM). Adamantyl’s slow metabolism may require higher in vitro concentrations to mirror in vivo exposure .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., nitro-reduced derivatives) that may contribute to discrepancies .

Key Research Challenges

  • Synthetic bottlenecks : Low yields in amidation due to steric hindrance from adamantyl. Mitigate via microwave-assisted synthesis (70°C, 30 min) .
  • Analytical pitfalls : Overlapping NMR signals from adamantyl and aromatic protons. Use cryoprobes or 2D NMR (NOESY) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-4-chloro-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-4-chloro-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.